6-Bromo-2-cyclopropyl-8-methylimidazo[1,2-a]pyridine
Overview
Description
The compound “6-Bromo-2-cyclopropyl-8-methylimidazo[1,2-a]pyridine” belongs to the class of imidazopyridines . Imidazopyridines are a class of compounds that have been recognized for their wide range of applications in medicinal chemistry . They are fused bicyclic heterocycles .
Molecular Structure Analysis
The InChI code for a similar compound, 8-bromo-6-methylimidazo[1,2-a]pyridine hydrochloride, is1S/C8H7BrN2.ClH/c1-6-4-7(9)8-10-2-3-11(8)5-6;/h2-5H,1H3;1H
. This can give you an idea about the structure of the compound. Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For instance, 8-bromo-6-methylimidazo[1,2-a]pyridine hydrochloride is a solid at room temperature .Scientific Research Applications
Synthesis of Polyheterocyclic Compounds
The compound has been utilized as a precursor in the synthesis of new polyheterocyclic ring systems, demonstrating its versatility in constructing complex molecular structures. For instance, it has been involved in reactions leading to the formation of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivatives. These synthesized compounds were further used to create a range of heterocycles, displaying potential antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Development of Tricyclic Pyridinones
Research has shown the compound's role in the efficient synthesis of new tricyclic pyridinones through Suzuki-Miyaura cross-coupling reactions and direct olefination, leading to novel ethyl 8-aryl-2-oxo-1,2-di-hydrodipyrido[1,2-a:3',2'-d]imidazole-3-carboxylates (Castera-Ducros, Crozet, & Vanelle, 2006).
Synthesis of Imidazo[1,2-a]pyrimidine Derivatives
Another application includes the synthesis of imidazo[1,2-a]pyrimidine derivatives from 2-aminopyrimidines, methyl aryl ketones, and halogens, where using bromine leads to the formation of 6-bromo- and 3,6 dibromo-substituted 2-arylimidazo[1,2-a]pyrimidines, highlighting its utility in creating diversified imidazole derivatives (Kochergin et al., 2013).
Antibacterial Activity of Imidazo[1,2-a]pyridines
The compound has also been instrumental in the development of new 6,8-dichloro-imidazo[1,2-a]pyridine derivatives with pyridine, thiazole, and pyrazole moieties, showcasing significant antibacterial potency against model bacteria. This underscores the potential of such compounds in the development of new antibacterial agents (Althagafi & Abdel‐Latif, 2021).
Catalyzed Aminations and Alkenylations
Furthermore, the compound has been used in catalyzed amination and alkenylation reactions, enabling the synthesis of various derivatives with potential applications in medicinal chemistry and drug discovery. These studies highlight its role in facilitating complex reactions and generating functionally diverse molecular entities (Garlapati et al., 2012).
Safety and Hazards
The safety and hazards associated with a compound depend on its specific properties. For example, 8-bromo-6-methylimidazo[1,2-a]pyridine hydrochloride has hazard statements H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry , suggesting that they may interact with multiple targets.
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Pathways
Pharmacokinetics
A compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring was reported to have good microsomal stability .
Biochemical Analysis
Biochemical Properties
6-Bromo-2-cyclopropyl-8-methylimidazo[1,2-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways of other compounds .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases involved in cell signaling, leading to altered cellular responses. Additionally, it has been shown to affect the expression of genes related to cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels are significant, influencing various biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall activity and efficacy, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biological effects .
Properties
IUPAC Name |
6-bromo-2-cyclopropyl-8-methylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-7-4-9(12)5-14-6-10(8-2-3-8)13-11(7)14/h4-6,8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKJYBXHSYBTRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)C3CC3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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